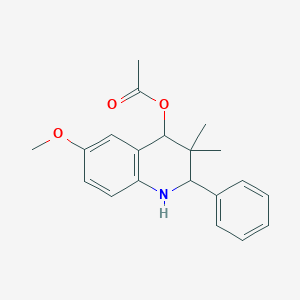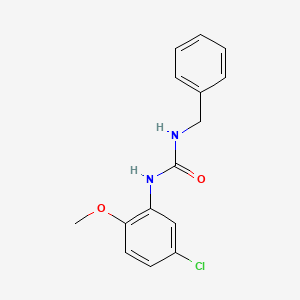![molecular formula C27H26N4O B5461108 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5461108.png)
2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a benzimidazole ring and a phenylacrylonitrile moiety. It has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It also induces apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, it has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile. One area of research is the development of new anticancer drugs based on this compound. Further studies are needed to determine its safety and efficacy in vivo and to optimize its pharmacological properties. Another area of research is the elucidation of its mechanism of action. Further studies are needed to determine the molecular targets of this compound and the signaling pathways involved in its anticancer activity. Additionally, research could focus on the synthesis of analogs of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile has been achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzimidazole with 2-(benzyloxy)-4-(diethylamino)benzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with acrylonitrile and potassium carbonate to yield the final compound. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile has shown potential applications in various fields of scientific research. One of the most promising areas of research is the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-phenylmethoxyphenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c1-3-31(4-2)23-15-14-21(26(17-23)32-19-20-10-6-5-7-11-20)16-22(18-28)27-29-24-12-8-9-13-25(24)30-27/h5-17H,3-4,19H2,1-2H3,(H,29,30)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNOMRWEKDMSLN-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5461027.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-methyl-2-furoyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5461035.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5461040.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461048.png)
![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5461051.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461059.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide](/img/structure/B5461073.png)
methanone](/img/structure/B5461074.png)

![17-(3-hydroxypropyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5461104.png)
![2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5461117.png)
![2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5461121.png)